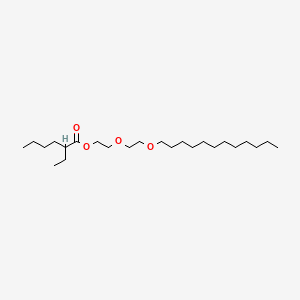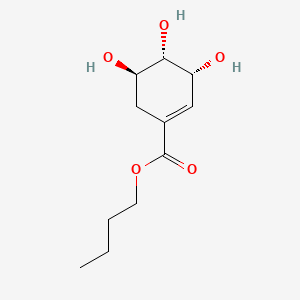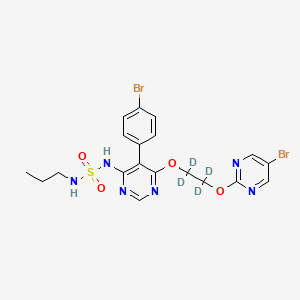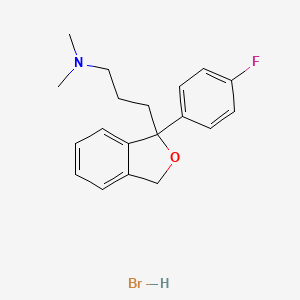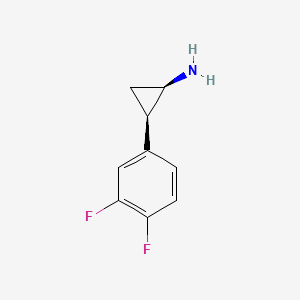
Rich CM-DiI Cell-Labeling Solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rich CM-DiI Cell-Labeling Solution is a highly lipophilic carbocyanine dye used for labeling cells. It is particularly known for its strong, photostable fluorescence, excellent cellular retention, and minimal cytotoxicity. This compound is widely used in various scientific research applications, including cell-cell fusion, cellular adhesion, and migration studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rich CM-DiI Cell-Labeling Solution is synthesized by incorporating a mildly thiol-reactive chloromethyl substituent into the DiI molecule. This modification allows the dye to conjugate with thiol-containing peptides and proteins, enhancing its fixability and retention in cells . The stock solutions of lipophilic tracers like CM-DiI can be prepared in solvents such as dimethyl formamide (DMF), dimethyl sulfoxide (DMSO), or ethanol at concentrations of 1-2 mg/mL .
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of the chloromethylbenzamido derivative of DiI. This process includes the purification of the dye through filtration and its formulation into a ready-to-use solution that can be directly added to normal culture media for cell labeling .
Chemical Reactions Analysis
Types of Reactions
Rich CM-DiI Cell-Labeling Solution primarily undergoes conjugation reactions with thiol-containing peptides and proteins. This reaction is facilitated by the chloromethyl substituent, which reacts with thiol groups to form stable covalent bonds .
Common Reagents and Conditions
The common reagents used in the reactions involving CM-DiI include thiol-containing peptides and proteins. The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the dye and the integrity of the cells being labeled .
Major Products Formed
The major products formed from the reactions involving CM-DiI are thiol-conjugated peptides and proteins. These conjugates retain the fluorescent properties of the dye, allowing for long-term tracking and imaging of labeled cells .
Scientific Research Applications
Rich CM-DiI Cell-Labeling Solution is extensively used in various scientific research applications:
Cell-Cell Fusion: The dye is used to label different cell populations, which can then be mixed and analyzed for fusion events using flow cytometry.
Cellular Adhesion and Migration: CM-DiI is used to study the adhesion and migration of cells in various experimental setups, providing insights into cellular behavior and interactions.
Neuronal Tracing: The dye is often used as a long-term tracer for neuronal cells, allowing researchers to track neuronal pathways and connections.
Immunohistochemistry: CM-DiI is compatible with tissue fixation and permeabilization procedures, making it suitable for immunohistochemical studies.
Mechanism of Action
The mechanism of action of Rich CM-DiI Cell-Labeling Solution involves its incorporation into the lipid bilayer of cell membranes. The chloromethyl substituent reacts with thiol groups on peptides and proteins, forming stable covalent bonds. This reaction ensures the retention of the dye within the cells, even after fixation and permeabilization . The dye’s lipophilic nature allows it to diffuse laterally within the membrane, staining the entire cell .
Comparison with Similar Compounds
Rich CM-DiI Cell-Labeling Solution is unique due to its combination of strong fluorescence, excellent cellular retention, and compatibility with fixation procedures. Similar compounds include:
DiI: A lipophilic membrane stain used for long-term tracing of cells.
DiO: Another carbocyanine dye with similar properties but different spectral characteristics.
DiD: A red-fluorescent carbocyanine tracer used for multicolor imaging.
PKH26: A dye used for cell labeling but requires specific osmolarity conditions for effective staining.
Rich CM-DiI stands out due to its improved water solubility and staining persistence after fixation, making it highly suitable for various research applications .
Properties
CAS No. |
180854-97-1 |
|---|---|
Molecular Formula |
C68H105Cl2N3O |
Molecular Weight |
1051.51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-but-2-en-2-yl]-5-propan-2-ylpyridine](/img/structure/B591041.png)
